![molecular formula C20H16N2O5 B2360757 N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide CAS No. 1021261-23-3](/img/structure/B2360757.png)
N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide
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Description
N-(1,3-benzodioxol-5-yl)-5-(benzyloxy)-4-hydroxypyridine-2-carboxamide, also known as BGB-324, is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM family of receptor tyrosine kinases, which are involved in regulating various cellular processes such as cell survival, proliferation, migration, and immune response. BGB-324 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, inflammatory diseases, and fibrosis.
Scientific Research Applications
Cancer Therapy Combinations
In cancer research, this compound is part of studies exploring rational combinations of targeted cancer therapies. By understanding the genetic defects behind cancer, researchers can create potent combinations of drugs, including this compound, to combat drug resistance and improve treatment efficacy .
Combinatorial Chemistry
The compound is utilized in combinatorial chemistry to synthesize and screen large libraries of compounds. This approach accelerates the discovery of new drugs with potential applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Antioxidant Activity
Research has been conducted on derivatives of this compound for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in aging and many chronic diseases. The compound’s structure is modified to enhance its antioxidant capacity and therapeutic potential .
Anticancer Activity
The compound has been synthesized and evaluated for its anticancer activity. Studies have shown that certain derivatives exhibit selectivity between cancer cells and normal cells, which is vital for reducing side effects and improving patient outcomes in cancer treatment .
Pharmacological Research
In pharmacology, the compound is a key intermediate in the synthesis of new drugs. Its structure is part of a broader class of compounds known for a wide range of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-16-9-15(21-10-19(16)25-11-13-4-2-1-3-5-13)20(24)22-14-6-7-17-18(8-14)27-12-26-17/h1-10H,11-12H2,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYJPUTBMUJPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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